1-Chloro-2-(2-methylpropoxy)benzene

Description

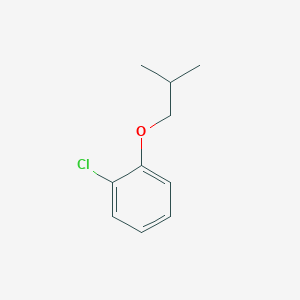

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVKKWVLMCDZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications as an intermediate in pharmaceutical and chemical synthesis. The primary synthesis route is detailed, based on the well-established Williamson ether synthesis, providing a robust and reliable method for its preparation.

Synthesis Pathway: The Williamson Ether Synthesis

The most effective and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable reaction, first developed in the 19th century, remains a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The synthesis of this compound involves two key steps:

-

Deprotonation of 2-Chlorophenol: In the initial step, the acidic proton of the hydroxyl group of 2-chlorophenol is abstracted by a strong base to form the 2-chlorophenoxide ion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The 2-chlorophenoxide ion then attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), in an SN2 reaction. This results in the displacement of the bromide leaving group and the formation of the desired ether, this compound.

The overall reaction is depicted below:

Figure 1: Williamson Ether Synthesis of this compound.

Quantitative Data and Reagents

The following table summarizes the key reagents and their properties for the synthesis of this compound. The molar equivalents are based on a typical laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equivalents |

| 2-Chlorophenol | 128.56 | 1.265 | 1.0 |

| Sodium Hydroxide | 40.00 | - | 1.1 |

| 1-Bromo-2-methylpropane | 137.02 | 1.264 | 1.1 |

| Ethanol (Solvent) | 46.07 | 0.789 | - |

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound, adapted from established Williamson ether synthesis methodologies.[1][4]

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chlorophenol in a suitable volume of ethanol.

-

-

Formation of 2-Chlorophenoxide:

-

To the stirred solution, add 1.1 equivalents of sodium hydroxide.

-

Heat the mixture to reflux for approximately 20-30 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.

-

-

Alkylation Reaction:

-

To the refluxing solution, add 1.1 equivalents of 1-bromo-2-methylpropane dropwise through the condenser.

-

Continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reaction Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the reaction mixture).

-

-

Product Isolation and Purification:

-

Combine the organic extracts and wash with a 5% sodium hydroxide solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

-

Characterization:

-

The identity and purity of the final product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Safety Considerations

-

2-Chlorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

1-Bromo-2-methylpropane is a flammable liquid and an irritant. Handle with care and avoid ignition sources.

-

Organic solvents like diethyl ether and ethanol are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.

References

Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward route to both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the synthesis of this compound, the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of an isobutyl halide, such as isobutyl bromide (1-bromo-2-methylpropane).

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide.[2] The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, can accelerate the rate of the SN2 reaction.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound from 2-chlorophenol is depicted below:

Step 1: Deprotonation of 2-chlorophenol

2-Chlorophenol is a weak acid and is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic sodium 2-chlorophenoxide.[3]

Step 2: Nucleophilic attack by the phenoxide

The resulting 2-chlorophenoxide ion then undergoes an SN2 reaction with isobutyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired ether product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chlorophenol | 1.0 eq. | Starting material |

| Sodium Hydride (60% dispersion in oil) | 1.1 - 1.2 eq. | Base for deprotonation |

| Isobutyl Bromide | 1.1 - 1.5 eq. | Alkylating agent |

| Solvent | ||

| Anhydrous Dimethylformamide (DMF) | 5 - 10 mL per gram of 2-chlorophenol | A polar aprotic solvent is preferred |

| Reaction Conditions | ||

| Deprotonation Temperature | 0 °C to room temperature | |

| Alkylation Temperature | Room temperature to 80 °C | Reaction may require heating to proceed at a reasonable rate |

| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |

| Work-up and Purification | ||

| Quenching agent | Water or saturated aqueous NH4Cl | To decompose excess NaH |

| Extraction solvent | Diethyl ether or Ethyl acetate | |

| Purification method | Column chromatography on silica gel | Eluent: Hexane/Ethyl acetate gradient |

| Expected Yield | 60-80% | Varies depending on reaction scale and purity of reagents |

Detailed Experimental Protocol

Materials:

-

2-Chlorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether (or ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation of 2-Chlorophenol: To the flask is added anhydrous DMF, followed by 2-chlorophenol (1.0 eq.). The solution is stirred until the phenol has completely dissolved. The flask is then cooled in an ice bath (0 °C). Sodium hydride (1.1 eq., 60% dispersion in oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Isobutyl bromide (1.2 eq.) is added dropwise to the solution of sodium 2-chlorophenoxide at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-chlorophenol) is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature and then cautiously poured into ice-cold water to quench the reaction and dissolve the inorganic salts.

-

The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Signaling pathway of the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-Chloro-2-(2-methylpropoxy)benzene, a key intermediate in various organic synthesis applications. This document details the underlying chemical principles, experimental protocols, and relevant physicochemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the context of synthesizing this compound, this involves the O-alkylation of 2-chlorophenol with an isobutyl halide. The selection of a primary alkyl halide, such as isobutyl bromide, is crucial to favor the SN2 pathway and minimize competing elimination reactions.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis follows a two-step pathway:

Step 1: Deprotonation of 2-chlorophenol

2-chlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form the more nucleophilic 2-chlorophenoxide anion.

Step 2: Nucleophilic attack

The 2-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide) in a concerted SN2 reaction. This results in the displacement of the halide ion and the formation of the ether linkage.

Figure 1: Reaction pathway for the Williamson ether synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is provided below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Reactants | ||||

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 | 1.265 |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |

| Product | ||||

| This compound | C₁₀H₁₃ClO | 184.66 | 113-115 (at 13 Torr)[2] | ~1.053 (predicted) |

Experimental Protocol

Materials:

-

2-Chlorophenol

-

Isobutyl bromide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in the chosen aprotic polar solvent.

-

Add powdered sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture may gently exotherm.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-chlorophenoxide salt.

-

Addition of the Alkyl Halide: To the stirred suspension of the phenoxide, add isobutyl bromide (1.2 eq) dropwise via an addition funnel.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain it under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash successively with 1 M NaOH solution to remove any unreacted 2-chlorophenol, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isobutyl bromide: Flammable liquid and irritant. Handle in a fume hood and away from ignition sources.

-

Sodium hydroxide/Potassium hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

-

Organic solvents: Flammable. Use in a well-ventilated area and away from open flames.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and an appropriate base and solvent system, high yields of the desired ether can be achieved. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis and application of this compound in various research and development settings.

References

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct experimental data for this specific isomer, this document combines predicted data, information from analogous compounds, and established principles of organic chemistry to offer a thorough profile for research and development purposes.

Chemical Structure and Identifiers

This compound, also known as 1-chloro-2-isobutoxybenzene, is an aromatic ether. Its structure consists of a benzene ring substituted with a chlorine atom and an isobutoxy group at adjacent positions.

Molecular Formula: C₁₀H₁₃ClO

Structure:

Physicochemical Properties

| Property | Predicted/Analogous Value | Data Source/Analogy |

| Molecular Weight | 184.66 g/mol | Calculated |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Analogy with similar substituted benzenes. For example, 1-chloro-2-methoxybenzene has a boiling point of ~199°C, and the larger isobutoxy group would increase this. |

| Melting Point | Not available | Likely a liquid at room temperature, similar to other ortho-substituted chloroalkoxybenzenes. |

| Density | ~1.05 g/cm³ | Predicted based on similar structures. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | General solubility of aryl ethers. |

| Refractive Index | ~1.51 | Estimated based on related compounds. |

Synthesis and Experimental Protocols

The most probable synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[1][2]

Williamson Ether Synthesis Protocol

Reaction:

2-Chlorophenol reacts with isobutyl bromide in the presence of a base to yield this compound.

Reactants:

-

2-Chlorophenol

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, DMF)

Detailed Methodology:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in the chosen solvent.

-

Add the base (e.g., an equimolar amount of sodium hydroxide) to the solution and stir to form the sodium 2-chlorophenoxide salt. The reaction is typically exothermic.

-

Nucleophilic Substitution: To the resulting solution, add a stoichiometric equivalent of isobutyl bromide.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt by-product) is present, it can be removed by filtration.

-

The filtrate is then typically washed with water to remove any remaining base and salt. An organic solvent like diethyl ether can be used to extract the product from the aqueous phase.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product can then be purified by vacuum distillation to obtain the final this compound.

Williamson Ether Synthesis for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the chloro and isobutoxy substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The alkoxy group is an activating, ortho-, para-directing group due to resonance effects, while the chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect.[3][4] The combined effect will likely result in substitution at the positions ortho and para to the activating isobutoxy group (positions 4 and 6), with the steric hindrance of the isobutoxy group potentially favoring substitution at the para position. The overall reactivity in electrophilic substitution is expected to be higher than that of chlorobenzene but lower than that of anisole.

-

Nucleophilic Aromatic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution under harsh conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups.[5]

-

Cleavage of the Ether Bond: The ether linkage can be cleaved under strongly acidic conditions, typically with hydroiodic or hydrobromic acid.

Spectral Data (Predicted)

Direct spectral data is not available. The following are predictions based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Expected to appear in the range of δ 6.8-7.4 ppm as a complex multiplet.

-

-O-CH₂- Protons (2H): A doublet is expected around δ 3.8-4.0 ppm.

-

-CH- Proton (1H): A multiplet (septet or nonet) is expected around δ 2.0-2.2 ppm.

-

-CH₃ Protons (6H): A doublet is expected around δ 1.0-1.1 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be significantly shifted.

-

-O-CH₂- Carbon (1C): Expected around δ 75 ppm.

-

-CH- Carbon (1C): Expected around δ 28 ppm.

-

-CH₃ Carbons (2C): Expected around δ 19 ppm.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for aryl ethers include cleavage of the alkyl group and the ether bond.[6][7][8]

Predicted Mass Spectrometry Fragmentation Pathway.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the functional groups present, the following general safety precautions should be observed. Aryl ethers are generally of low to moderate toxicity.[9] The primary hazards are associated with flammability and the potential for peroxide formation upon prolonged exposure to air and light, although this is less of a concern for aromatic ethers compared to aliphatic ethers.[9][10][11] Chlorinated aromatic compounds can be irritants and may have long-term health effects. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical for which detailed experimental data is scarce. This guide provides a robust, albeit largely predictive, overview of its chemical properties based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, enabling informed decisions in experimental design and application. Further empirical studies are warranted to fully characterize this compound.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. doubtnut.com [doubtnut.com]

- 4. organic chemistry - Reactivity of chlorobenzene and benzene in electrophilic substitutions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 10. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

Technical Guide: Physicochemical Properties of 1-Chloro-2-ethoxybenzene

Disclaimer: This technical guide addresses the physical properties of 1-Chloro-2-ethoxybenzene as a representative analogue due to the absence of publicly available experimental data for 1-Chloro-2-(2-methylpropoxy)benzene. 1-Chloro-2-ethoxybenzene shares a similar structural motif of a chlorinated phenyl ether and serves as a suitable substitute for illustrating the requested data format and experimental methodologies.

Introduction

This document provides a detailed overview of the core physical properties of 1-Chloro-2-ethoxybenzene, a halogenated aromatic ether. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide summarizes key quantitative data, outlines experimental protocols for their determination, and provides a visual representation of a common synthetic route.

Physical Properties

The fundamental physical characteristics of 1-Chloro-2-ethoxybenzene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Units |

| Molecular Formula | C₈H₉ClO | - |

| Molecular Weight | 156.61 | g/mol |

| Boiling Point | 208 | °C |

| Density | 1.134 | g/mL |

| Refractive Index | 1.530 | - |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of liquid organic compounds like 1-Chloro-2-ethoxybenzene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small sample of the liquid is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the heat transfer is uniform.

-

The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath (for temperature control)

-

The liquid sample

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped away.

-

The filled pycnometer is placed in a water bath to bring it to a constant temperature.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis Pathway

1-Chloro-2-ethoxybenzene is commonly synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Caption: Williamson Ether Synthesis of 1-Chloro-2-ethoxybenzene.

1-Chloro-2-(2-methylpropoxy)benzene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its presumptive synthesis via the Williamson ether synthesis, providing a detailed experimental protocol. Furthermore, it presents key identifiers and physicochemical properties of structurally related compounds to offer valuable comparative insights. Safety considerations for handling the precursor materials are also addressed. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Reactant Identifiers

The proposed synthesis of this compound involves the reaction of 2-chlorophenol and an isobutyl halide.

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chlorophenol | o-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 |

| 1-Chloro-2-methylpropane | Isobutyl chloride | 513-36-0 | C₄H₉Cl | 92.57 |

| 1-Bromo-2-methylpropane | Isobutyl bromide | 78-77-3 | C₄H₉Br | 137.02 |

Physicochemical Properties of Structural Analogs

The following table summarizes key physical properties of compounds structurally related to this compound to provide a basis for property estimation.

| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| Anisole (Methoxybenzene) | C₆H₅OCH₃ | 154 | -37.5 | 0.995 | 1.517 |

| 2-Chloroanisole | o-ClC₆H₄OCH₃ | 195-196 | - | 1.253 | 1.549 |

| 4-Chloroanisole | p-ClC₆H₄OCH₃ | 196-197 | -1.5 | 1.169 | 1.534 |

| Isobutoxybenzene | C₆H₅OCH₂CH(CH₃)₂ | 197-198 | - | 0.933 | 1.491 |

| 1-Chloro-4-isobutoxybenzene | p-ClC₆H₄OCH₂CH(CH₃)₂ | 235-237 | - | 1.05 | 1.51 |

Data is compiled from various chemical supplier databases and may represent predicted or experimental values.

Proposed Synthesis: Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of a phenol (2-chlorophenol) to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with a primary alkyl halide (isobutyl halide).[1][2][3][4]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be adapted and optimized as necessary.[3][5]

Materials:

-

2-Chlorophenol

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 2-Chlorophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone.

-

Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to form the sodium or potassium 2-chlorophenoxide salt.

-

-

Nucleophilic Substitution:

-

To the stirred suspension, add 1-bromo-2-methylpropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of diethyl ether.

-

If no precipitate is filtered, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Data of Related Compounds

While specific spectra for this compound are not available, the following provides an overview of the expected NMR signals based on analogous structures.

¹H NMR Spectroscopy

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The presence of the electron-donating isobutoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.

-

Isobutoxy Protons:

-

The -OCH₂- protons will appear as a doublet around δ 3.8-4.0 ppm.

-

The -CH- proton will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm.

-

The two -CH₃ groups will appear as a doublet around δ 1.0-1.1 ppm.

-

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (-C-O) will be the most downfield, likely in the δ 150-155 ppm range. The carbon attached to the chlorine (-C-Cl) will also be downfield, typically around δ 125-130 ppm.

-

Isobutoxy Carbons:

-

-OCH₂-: ~δ 75 ppm

-

-CH-: ~δ 28 ppm

-

-CH₃: ~δ 19 ppm

-

Safety and Handling

-

2-Chlorophenol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

1-Bromo-2-methylpropane (Isobutyl bromide): Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

-

Sodium Hydroxide/Potassium Carbonate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Solvents (DMF, Acetone, Diethyl Ether): Flammable and/or irritants. Handle in a well-ventilated fume hood away from open flames.

It is crucial to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Signaling Pathways and Biological Activity

There is no publicly available information regarding the interaction of this compound with any known signaling pathways or its biological activity. Research in this area would be novel.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct experimental data is lacking, the proposed Williamson ether synthesis offers a reliable route for its preparation. The compiled data on related compounds serves as a useful reference for predicting its properties and for the analysis of the synthesized product. As with any chemical synthesis, appropriate safety precautions must be strictly followed. Further research is needed to determine the physicochemical properties, spectroscopic data, and biological activity of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. carlroth.com [carlroth.com]

Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene

Disclaimer: Publicly available scientific data, including experimental protocols and biological activity, for the specific chemical compound 1-Chloro-2-(2-methylpropoxy)benzene is limited. This guide provides the predicted molecular formula and weight for this compound and presents available data for a closely related structural isomer, 1-Chloro-3-(2-methylpropoxy)benzene , to offer insights for researchers, scientists, and drug development professionals. All data presented for isomers should be considered in the context of that specific compound and not as direct data for this compound.

Core Molecular Information

Based on its chemical name, the molecular formula and weight for this compound can be predicted.

| Compound Name | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₃ClO | 184.66 |

For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-Chloro-3-(2-methylpropoxy)benzene, are provided below.

| Property | Value for 1-Chloro-3-(2-methylpropoxy)benzene |

| Molecular Formula | C₁₀H₁₃ClO[1] |

| Molecular Weight | 184.66 g/mol [1] |

| IUPAC Name | 1-chloro-3-(2-methylpropoxy)benzene[1] |

| Synonyms | 1-Chloro-3-isobutoxybenzene[1] |

| Computed XLogP3 | 4.3[1] |

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general and plausible method would be the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl halide in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis of Chloro-isobutoxybenzene

Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.

Materials:

-

The corresponding chlorophenol isomer (e.g., 2-chlorophenol)

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chlorophenol isomer and the anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the reaction with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure chloro-isobutoxybenzene isomer. The final product should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Role in Drug Discovery and Development

Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information on the biological activity of this compound, the general importance of chloro-containing compounds in drug discovery is well-established.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the hypothetical synthesis of this compound using the Williamson ether synthesis.

Caption: A logical workflow for the synthesis of this compound.

Conceptual Role in Drug Discovery

This diagram illustrates the conceptual influence of halogenation on the properties of a lead compound in drug discovery.

Caption: Conceptual impact of chlorination on drug candidate properties.

References

An In-depth Technical Guide to the NMR Spectral Data of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-(2-methylpropoxy)benzene. Due to a lack of readily available experimental spectra for this specific compound in public databases, this document leverages established principles of NMR spectroscopy, including chemical shift prediction, spin-spin coupling analysis, and substituent effects in aromatic systems, to present a comprehensive theoretical dataset. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR characteristics of this molecule. Detailed hypothetical experimental protocols for acquiring such data are also provided, alongside a visual representation of the molecular structure's magnetic environments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established increments for substituted benzene rings and common chemical shifts for aliphatic ethers.

Predicted ¹H NMR Data

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.35 | dd | J = 7.8, 1.5 | 1H |

| H-4 | 7.18 | td | J = 7.8, 1.5 | 1H |

| H-5 | 6.95 | td | J = 7.8, 1.0 | 1H |

| H-3 | 6.90 | dd | J = 7.8, 1.0 | 1H |

| O-CH ₂ | 3.80 | d | J = 6.5 | 2H |

| CH (CH₃)₂ | 2.10 | nonet | J = 6.5 | 1H |

| CH(C H₃)₂ | 1.05 | d | J = 6.5 | 6H |

Predicted ¹³C NMR Data

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-2 | 155.0 |

| C-1 | 128.5 |

| C-4 | 127.8 |

| C-6 | 122.5 |

| C-5 | 121.0 |

| C-3 | 114.0 |

| O -CH₂ | 75.0 |

| C H(CH₃)₂ | 28.5 |

| CH(C H₃)₂ | 19.5 |

Hypothetical Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Structural Analysis and Signal Assignment

The predicted NMR data can be rationalized by considering the electronic effects of the chloro and 2-methylpropoxy substituents on the benzene ring. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator due to resonance. The 2-methylpropoxy group is an electron-donating group through resonance.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals due to the dissymmetry of the substitution pattern.

Caption: Spin-spin coupling relationships in this compound.

-

H-6: This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the chlorine. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~7.8 Hz) and H-4 (meta coupling, ~1.5 Hz).

-

H-4: This proton is para to the chlorine and meta to the ether group. It is expected to appear as a triplet of doublets, coupling to H-3 and H-5 with ortho coupling constants and to H-6 with a smaller meta coupling constant.

-

H-5: This proton is meta to the chlorine and ortho to the ether group. It will be shielded relative to H-4 and H-6 and will appear as a triplet of doublets.

-

H-3: This proton is ortho to the electron-donating ether group and will be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with H-4 (ortho) and H-5 (meta).

-

O-CH₂: The methylene protons of the isobutoxy group are adjacent to the oxygen atom, causing a downfield shift. They are coupled to the single methine proton, resulting in a doublet.

-

CH(CH₃)₂: The methine proton is coupled to the two adjacent methylene protons and the six methyl protons, theoretically resulting in a complex multiplet (nonet).

-

CH(CH₃)₂: The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Caption: Unique carbon environments in this compound.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the oxygen (C-2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine (C-1) will also be downfield. The other aromatic carbons will have shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of the two substituents.

-

Aliphatic Carbons: The carbon of the methylene group (O-CH₂) is directly attached to the electronegative oxygen and will be the most downfield of the aliphatic carbons. The methine carbon (CH) and the equivalent methyl carbons (CH₃) will appear further upfield in the aliphatic region of the spectrum.

Conclusion

13C NMR Chemical Shifts for 1-Chloro-2-(2-methylpropoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-Chloro-2-(2-methylpropoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted 13C NMR chemical shift values obtained through established computational methods. These predictions are valuable for structure verification, analysis of substituent effects, and as a reference for synthetic chemistry endeavors.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using computational chemistry software. The data is summarized in the table below. The predictions are based on established algorithms that account for the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Cl) | 146.5 |

| C2 (C-O) | 153.0 |

| C3 | 115.8 |

| C4 | 128.9 |

| C5 | 122.5 |

| C6 | 127.8 |

| C1' (CH2) | 75.2 |

| C2' (CH) | 28.5 |

| C3' (CH3) | 19.3 |

| C4' (CH3) | 19.3 |

Experimental Protocol for 13C NMR Spectroscopy

While specific experimental data for this compound is not available, a general protocol for acquiring the 13C NMR spectrum of a small organic molecule is provided below. This protocol is based on standard laboratory practices.[1][2]

1. Sample Preparation:

-

Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[2] The choice of solvent is critical as it can influence chemical shifts.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[4]

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[2]

-

The spectrometer is tuned to the 13C nucleus frequency (approximately 100 MHz for a 400 MHz instrument).

3. Data Acquisition:

-

A standard proton-decoupled 13C NMR pulse sequence is used.[2] This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Key acquisition parameters include:

-

Pulse Angle: A 30-45 degree pulse is common to allow for faster repetition rates.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the determination and analysis of 13C NMR chemical shifts, incorporating both experimental and computational approaches.

Caption: Workflow for 13C NMR Analysis.

References

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Chloro-2-(2-methylpropoxy)benzene

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-Chloro-2-(2-methylpropoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular characterization. Through a detailed examination of its fragmentation behavior, this guide offers insights into the structural elucidation of this and related aromatic compounds.

Introduction

This compound is an aromatic ether with ortho-substituted chloro and isobutoxy groups. Its mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The fragmentation process is governed by the relative stabilities of the resulting cations and neutral losses, with key cleavages occurring at the ether linkage and within the alkyl side chain. The proximity of the chloro and isobutoxy substituents, known as the "ortho effect," can also influence the fragmentation cascade, potentially leading to unique rearrangement reactions.[1][2][3]

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on common fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (Estimated) |

| 184/186 | [C10H13ClO]+• (Molecular Ion) | This compound radical cation | Moderate |

| 128/130 | [C6H4ClO]+ | Chlorophenoxy cation | High |

| 93 | [C6H5O]+ | Phenoxy cation | Moderate |

| 57 | [C4H9]+ | Isobutyl cation | High |

| 41 | [C3H5]+ | Allyl cation | Moderate |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 184/186). Subsequent fragmentation proceeds through several key pathways:

-

Alpha-Cleavage of the Ether Linkage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the oxygen atom of the ether, leading to the loss of an isobutyl radical. This results in the formation of a stable chlorophenoxy cation at m/z 128/130, which is often the base peak.[4][5][6]

-

Cleavage of the Alkyl Side Chain: Fragmentation can also occur within the isobutyl group. Loss of a propyl radical via cleavage of the C-C bond beta to the oxygen can form a resonance-stabilized ion. More significantly, cleavage of the C-O bond can generate a stable isobutyl cation at m/z 57.

-

Loss of the Chlorine Atom: While less common as an initial step for chloroarenes compared to alkyl loss, the expulsion of a chlorine radical from the molecular ion or subsequent fragments can occur.

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the chlorophenoxy cation (m/z 128/130) can lose a chlorine radical to form the phenoxy cation at m/z 93. The isobutyl cation (m/z 57) can lose ethylene to form an allyl cation at m/z 41.

The fragmentation pathways are visualized in the following diagram:

Experimental Protocols

The mass spectral data for similar compounds cited in the literature are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.

A. Sample Preparation: The compound is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

B. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

C. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

The logical workflow for the analysis is depicted below:

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process dominated by cleavage of the ether linkage and fragmentation of the alkyl side chain. The formation of the chlorophenoxy cation at m/z 128/130 and the isobutyl cation at m/z 57 are key diagnostic peaks. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this compound and its analogs in complex mixtures. Further studies on the potential influence of the "ortho effect" on fragmentation could reveal more subtle and unique fragmentation mechanisms.

References

- 1. ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FTIR Analysis of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes expected characteristic vibrational frequencies based on an analysis of its constituent functional groups: an ortho-disubstituted chlorinated benzene ring and an isobutoxy ether group. This document outlines the predicted key spectral features, a comprehensive experimental protocol for acquiring an FTIR spectrum of a similar liquid sample, and a visual representation of the analytical workflow.

Predicted Characteristic FTIR Peaks

The FTIR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the vibrations of its aromatic and aliphatic ether components. The predicted characteristic peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (sp² hybridized) |

| ~ 2960 - 2850 | Strong | C-H Stretch (asymmetric and symmetric) | Aliphatic C-H (sp³ hybridized in isobutoxy group) |

| ~ 1600 - 1585 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| ~ 1500 - 1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| ~ 1470 - 1450 | Medium | C-H Bend (scissoring) | -CH₂- in isobutoxy group |

| ~ 1385 - 1365 | Medium | C-H Bend (rocking) | -CH₃ in isobutoxy group |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 770 - 735 | Strong | C-H Out-of-Plane Bend ("oop") | Ortho-disubstituted Aromatic Ring |

| ~ 750 - 650 | Medium | C-Cl Stretch | Chloro-aromatic |

Experimental Protocol for FTIR Analysis of a Liquid Sample

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample: this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

II. Sample Preparation

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

III. Spectrum Acquisition

-

Place a small drop of the liquid sample, this compound, onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

-

Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)

-

-

After data collection, the background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.

IV. Post-Measurement Cleaning

-

Thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe.

-

Perform a final cleaning with a solvent-dampened wipe to remove any residual sample.

-

Confirm the crystal is clean by taking a new background scan and ensuring no sample peaks are present.

FTIR Analysis Workflow

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample handling to final data interpretation.

Caption: A flowchart illustrating the sequential steps involved in FTIR analysis.

Technical Guide: Solubility Profile of 1-Chloro-2-(2-methylpropoxy)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-(2-methylpropoxy)benzene in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines a qualitative solubility assessment based on structural analysis with standardized experimental protocols for its empirical determination.

Introduction and Qualitative Solubility Analysis

This compound is an aromatic compound characterized by a chlorobenzene ring substituted with an isobutoxy ether group. The solubility of such a molecule is dictated by its overall polarity, which arises from the interplay of its constituent functional groups. The benzene ring and the isobutyl group are nonpolar, while the chloro-group introduces moderate polarity, and the ether linkage provides a site for hydrogen bond acceptance.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in a range of common laboratory solvents can be made. The molecule's significant nonpolar character suggests it will be readily soluble in nonpolar and moderately polar organic solvents. Conversely, its large hydrophobic structure predicts poor solubility in highly polar solvents like water.

Predicted Solubility Data

The following table summarizes the predicted qualitative solubility of this compound. These predictions are based on structural analogy and established principles of chemical solubility.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large nonpolar aromatic and alkyl groups dominate the molecule, leading to hydrophobicity. |

| Methanol, Ethanol | Polar Protic | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character limits miscibility. |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the C-Cl bond and nonpolar regions. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Similar polarity and dispersion forces facilitate dissolution. |

| Dichloromethane, Chloroform | Halogenated | Very Soluble | Favorable interactions with the chlorobenzene moiety. |

| Diethyl Ether | Nonpolar/Weakly Polar | Very Soluble | Structurally similar ether linkage and ability to dissolve nonpolar compounds. |

| Toluene | Nonpolar Aromatic | Very Soluble | Strong van der Waals interactions between the aromatic rings. |

| Hexane | Nonpolar Aliphatic | Soluble | The nonpolar alkyl and aromatic portions of the solute interact well with the aliphatic solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the shake-flask technique is recommended.[1][2] This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid or liquid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solute is measured.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

Workflow for Solubility Assessment in Drug Discovery

The determination of a compound's solubility is a critical step in the drug discovery and development pipeline.[3][4][5] Poor solubility can negatively impact bioassays, formulation development, and bioavailability.[4][6] The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

Caption: A generalized workflow for compound solubility assessment in drug discovery.

References

Navigating the Safety Profile of 1-Chloro-2-(2-methylpropoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

A specific Safety Data Sheet (SDS) for 1-Chloro-2-(2-methylpropoxy)benzene could not be located in publicly available databases. The following guide has been compiled using data from structurally similar compounds. Therefore, this document should be used as a preliminary reference for safety and handling, and a comprehensive risk assessment should be conducted prior to any use. All quantitative data presented is for related isomers and should be interpreted with caution.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Related Isomers

| Property | 1-Chloro-3-(2-methylpropoxy)benzene | (1-Chloro-2-methylpropyl)benzene | 1-Chloro-2-(2,2-dimethylpropoxy)benzene |

| Molecular Formula | C10H13ClO | C10H13Cl | C11H15ClO |

| Molecular Weight | 184.66 g/mol [1] | 168.66 g/mol [2] | 198.69 g/mol [3] |

| Boiling Point | Not available | Not available | 113-115 °C at 13 Torr[3] |

| Density | Not available | Not available | 1.037 g/cm³ (predicted)[3] |

| XLogP3 | 4.3[1] | 3.7[2] | Not available |

Hazard Identification and Toxicological Properties

Detailed toxicological data for this compound is not available. Based on the GHS classifications of structurally similar compounds, it may cause skin and eye irritation.

Table 2: GHS Hazard Classifications for a Related Compound: (1-Chloro-2,2-dimethylpropyl)benzene[4]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: The toxicological effects of ingestion are unknown.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

First Aid Measures

In case of exposure, follow these general first aid procedures.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon oxides.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Workflows

The following diagram illustrates a general workflow for handling a chemical spill of a compound like this compound.

Caption: Chemical Spill Response Workflow.

References

- 1. 1-Chloro-3-(2-methylpropoxy)benzene | C10H13ClO | CID 58746415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Chloro-2-methylpropyl)benzene | C10H13Cl | CID 316772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-(2,2-dimethylpropoxy)benzene CAS#: 1991-50-0 [m.chemicalbook.com]

- 4. (1-Chloro-2,2-dimethylpropyl)benzene | C11H15Cl | CID 13005391 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals